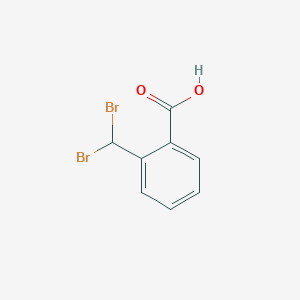

2-(Dibromomethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibromomethyl)benzoic acid is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, releasing CO₂ and forming a brominated benzyl derivative. This reaction is facilitated by the electron-withdrawing effect of the acid group, which stabilizes intermediates.

Reaction Conditions

-

Reagents : Concentrated H₂SO₄, heat (reflux)

-

Mechanism : Acid-catalyzed elimination of CO₂ via a six-membered cyclic intermediate.

| Reaction Type | Conditions | Products |

|---|---|---|

| Decarboxylation | H₂SO₄, reflux | 2-(Dibromomethyl)benzene |

Nucleophilic Substitution

The bromine atoms on the methyl group are susceptible to nucleophilic attack due to their electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions

-

Reagents : NaOH (in aqueous or alcoholic media), NH₃, or SH⁻ nucleophiles

-

Mechanism : SN2 displacement of Br⁻ ions, favoring inversion of configuration.

| Reaction Type | Conditions | Products |

|---|---|---|

| Substitution with NH₃ | NH₃ (excess), heat | 2-(Dimethylamino)benzoic acid |

| Substitution with SH⁻ | Thiourea, basic conditions | 2-(Methylthio)benzoic acid |

Elimination Reactions

Heating with strong bases or acids induces elimination of HBr, forming a substituted benzene with a triple bond.

Reaction Conditions

-

Reagents : KOtBu (strong base), H₂SO₄ (acid catalyst)

-

Mechanism : Dehydrohalogenation via E2 or E1 pathways, yielding alkynes or alkenes depending on stoichiometry.

| Reaction Type | Conditions | Products |

|---|---|---|

| Base-induced elimination | KOtBu, THF, reflux | 2-Bromo-1-phenylprop-1-yne |

Electrophilic Aromatic Substitution

The carboxylic acid group directs electrophiles to the meta position on the aromatic ring. Common reactions include nitration and acetylation.

Reaction Conditions

-

Reagents : Nitric acid (HNO₃), acetic anhydride (Ac₂O)

-

Mechanism : Electron-withdrawing effect of COOH activates the ring for meta substitution.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-2-(dibromomethyl)benzoic acid |

Key Research Findings

-

Crystallographic Insights : The carboxyl groups in 2-(Dibromomethyl)benzoic acid form hydrogen bonds, stabilizing its molecular structure.

-

Reactivity Trends : The presence of two bromine atoms enhances the compound’s susceptibility to nucleophilic substitution compared to monobrominated analogs.

-

Applications : Derivatives from these reactions find use in organic synthesis, materials science, and as intermediates in pharmaceutical development .

This compound’s versatility stems from its dual functional groups, enabling tailored reactivity for diverse chemical transformations.

Properties

CAS No. |

62551-42-2 |

|---|---|

Molecular Formula |

C8H6Br2O2 |

Molecular Weight |

293.94 g/mol |

IUPAC Name |

2-(dibromomethyl)benzoic acid |

InChI |

InChI=1S/C8H6Br2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12) |

InChI Key |

TYYAMZMDZWXHHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.